Crystallographic Data: Precise Solid-State Structure for Reproducible Synthesis
Single-crystal X-ray diffraction of 2,4-dichloro-6-morpholino-1,3,5-triazine reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The refinement yielded an R factor of 0.053 for 2043 observed reflections, confirming high structural accuracy. In contrast, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) crystallizes in a different monoclinic space group (P21/c) with distinct unit cell dimensions, reflecting the structural impact of the morpholino substitution [2].
| Evidence Dimension | Crystal structure (monoclinic unit cell) |
|---|---|
| Target Compound Data | a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699° |
| Comparator Or Baseline | 2,4,6-Trichloro-1,3,5-triazine: a = 12.802 Å, b = 6.430 Å, c = 6.739 Å, β = 98.01° (from literature) |
| Quantified Difference | Larger unit cell volume and altered symmetry; R factor = 0.053 for target compound |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
This verified crystal structure ensures batch-to-batch consistency in procurement and serves as a reference for purity and identity verification in synthetic workflows.
- [1] Dong, C.-M., Chen, L.-G., Duan, X.-M., Shu, X.-G., Zeng, T., & Yan, X.-L. (2005). 2,4-Dichloro-6-morpholino-1,3,5-triazine. Acta Crystallographica Section E, 61(4), o1072–o1073. View Source
- [2] Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1–S19. (Data for cyanuric chloride) View Source
